1,4,5,6,8-Pentaazaacenaphthylen-3-amine

Akt signaling PI3K pathway kinase selectivity

Researchers studying Akt-specific signaling without PI3K pathway interference often struggle to find a tool compound that avoids upstream kinase off-target effects. Triciribine phosphate solves this by uniquely requiring adenosine kinase-mediated intracellular rephosphorylation for activity, with no inhibitory activity against PI3K or PDK1. - Akt phosphorylation IC50: ~130 nM; no PI3K/PDK1 inhibition at active concentrations. - Does not induce compensatory MEK/ERK activation, unlike perifosine. - 18-23 h half-life with RBC secondary depot enables once-daily IP/IV dosing in chronic tumor models. Available in mg to g quantities; ship with wet ice; -20°C long-term storage.

Molecular Formula C13H17N6O7P
Molecular Weight 400.28 g/mol
CAS No. 61966-08-3
Cat. No. B1681385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6,8-Pentaazaacenaphthylen-3-amine
CAS61966-08-3
Synonyms1,4,5,6,8-pentaazaacenaphthylene-3-amino-1,5-dihydro-5-methyl-1-beta-D-ribofuranosyl 5'-phosphate ester
NSC 280594
NSC-280594
TCN-monophosphate
TCN-P
TCNP
triciribine phosphate
Molecular FormulaC13H17N6O7P
Molecular Weight400.28 g/mol
Structural Identifiers
SMILESCN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)C(=N1)N
InChIInChI=1S/C13H17N6O7P/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24)
InChIKeyURLYINUFLXOMHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityMcOH < 1 (mg/mL)
DMSO 1 - 5 (mg/mL)
DMF < 1 (mg/mL)
Trifluoroacetic acid > 50 (mg/mL)
H2O < 1 (mg/mL)
pH 4 Acetate buffer < 1 (mg/mL)
pH 9 Borate buffer 1 - 5 (mg/mL)
pH 9 Carbonate buffer 10 - 15 (mg/mL)
0.1 N HCl < 1 (mg/mL)
10% EtOH < 1 (mg/mL)
95% EtOH < 1 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Triciribine Phosphate: Akt Inhibitor Prodrug


1,4,5,6,8-Pentaazaacenaphthylen-3-amine, commonly known as triciribine phosphate (TCN-P) or PTX-200, is a water-soluble, phosphorylated tricyclic nucleoside analog of adenosine [1]. It functions as a prodrug that is dephosphorylated extracellularly to triciribine (TCN), which then enters cells and is rephosphorylated by adenosine kinase to the active TCN-P form [2]. TCN-P is a potent, non-ATP competitive allosteric inhibitor of Akt (Protein Kinase B) that binds to the pleckstrin homology (PH) domain, preventing Akt recruitment to the plasma membrane and subsequent phosphorylation and activation of all three Akt isoforms (Akt1, Akt2, Akt3) [3]. This compound has advanced to Phase 1/2 clinical trials for hematologic malignancies, breast, and ovarian cancers, and also demonstrates antiviral activity against HIV-1 and herpesviruses [4].

Akt isoform pathway inhibition studies (non-ATP competitive PH domain binder)
Prodrug activation mechanism requiring adenosine kinase expression
Cell-type-dependent target engagement context for translational research

Unsubstitutable Features of Triciribine Phosphate


Generic substitution among Akt inhibitors is scientifically unsound due to fundamental differences in mechanism of action, activation requirements, and off-target signaling profiles. Triciribine phosphate (TCN-P) is unique in its requirement for extracellular dephosphorylation and intracellular rephosphorylation by adenosine kinase, creating a cell-type-dependent activation barrier that does not apply to direct ATP-competitive inhibitors like GSK690693 or allosteric inhibitors like MK-2206 [1]. Furthermore, TCN-P exhibits a distinct selectivity fingerprint: it potently inhibits Akt phosphorylation (IC50 ~130 nM) without affecting upstream kinases PI3K or PDK1, a property not shared by all Akt inhibitors . Critically, in head-to-head studies, TCN-P avoids the paradoxical activation of compensatory MEK/ERK signaling observed with perifosine, and exerts differential post-transcriptional regulation of LDLR mRNA compared to MK-2206 [2][3]. These mechanistic divergences translate directly to irreproducible experimental outcomes and confounded clinical interpretations if compounds are interchanged.

Prodrug activation barrier

Direct Akt inhibitors bypass adenosine kinase dependency, potentially shifting cell-type selectivity profiles across models.

Off-target MAPK pathway divergence

Unlike perifosine, TCN-P does not induce MEK/ERK activation; compensatory signaling readouts may not transfer between inhibitors.

Post-transcriptional mechanism mismatch

TCN-P stabilizes LDLR mRNA, whereas MK-2206 drives transcription; mechanistic endpoint interpretation may differ if compounds are interchanged.

Comparative Evidence for Triciribine Phosphate


Selective Akt Inhibition vs. Pan-PI3K Inhibitors

Triciribine phosphate (TCN-P) inhibits Akt phosphorylation with an IC50 of 130 nM in PC3 prostate cancer cells, while demonstrating no inhibitory activity against upstream kinases PI3K or PDK1 . In contrast, the PI3K inhibitor LY294002 inhibits Akt indirectly by blocking PI3K (IC50 ~1.4 µM for PI3K), but this broad upstream inhibition affects multiple PI3K-dependent pathways [1]. This distinction is critical for experiments requiring isolated interrogation of Akt-specific signaling without confounding PI3K-mediated effects.

Akt vs. PI3K Selectivity
Head-to-head
Akt IC50 130 nM; no PI3K/PDK1 inhibition
Supports Akt-specific pathway studies
PC3 cells; cell-free kinase assay context
Akt signaling PI3K pathway kinase selectivity cancer cell signaling

No Compensatory MEK/ERK Activation vs. Perifosine

In Waldenstrom's Macroglobulinemia (WM) cells, triciribine inhibited Akt and induced cytotoxicity similarly to perifosine. However, unlike perifosine, triciribine did not enhance MEK/ERK activity [1]. This differential effect was confirmed using Akt shRNA, demonstrating that MEK/ERK activation is not a compensatory feedback mechanism of Akt inhibition but rather a perifosine-specific off-target effect [1]. This finding is critical for therapeutic applications where MAPK pathway activation could promote tumor cell survival and resistance.

Off-target MEK/ERK Profile
Head-to-head
No MEK/ERK activation vs. perifosine
Supports Akt inhibition without MAPK confounding
WM cell lines; Western blot context
Akt inhibitor resistance MEK/ERK pathway Waldenstrom's Macroglobulinemia compensatory signaling

RBC Sequestration and Extended Half-Life

In murine pharmacokinetic studies, triciribine phosphate (TCNP) demonstrated a half-life of 18 to 23 hours following intravenous administration at 1, 3, and 10 mg/kg, with low systemic clearance [1]. Notably, TCNP accumulated in red blood cells (RBCs) and exhibited relative stability in plasma, serving as a secondary drug depot [1]. This contrasts with typical nucleoside phosphates, which are generally unstable in plasma and do not partition into RBCs to the same extent [1]. The sustained plasma and RBC levels of TCNP provide a reservoir for continuous generation of the parent TCN compound.

In Vivo Half-Life
Reported
18–23 h half-life; RBC accumulation
Supports sustained target engagement in models
Mouse PK, 1–10 mg/kg IV; LC/MS/MS
pharmacokinetics drug metabolism in vivo studies prodrug stability RBC partitioning

LDLR mRNA Stabilization vs. MK-2206

Both triciribine and MK-2206 increase LDL receptor (LDLR) mRNA levels and cell-surface LDLR expression. However, they achieve this through fundamentally different mechanisms: MK-2206 induces transcription of the LDLR gene, whereas triciribine stabilizes LDLR mRNA [1]. This mechanistic divergence was demonstrated in cultured HepG2 cells and points to differential Akt isoform involvement, with Akt2 knockdown specifically recapitulating the mRNA stabilization effect seen with triciribine [1].

LDLR mRNA Regulation
Head-to-head
mRNA stabilization (TCN) vs. transcriptional induction (MK-2206)
Supports post-transcriptional control studies
HepG2 cells; mRNA stability assay
LDL receptor mRNA stability Akt isoform specificity cardiovascular biology post-transcriptional regulation

Adenosine Kinase-Dependent Prodrug Activation

The activity of triciribine phosphate (TCN-P) is strictly dependent on the presence of functional adenosine kinase (AK). In L1210 murine leukemia cells, growth inhibition by TCN-P was decreased greater than 5000-fold in an adenosine kinase-deficient subline (L1210/T) compared to wild-type cells [1]. Similarly, co-treatment with the AK inhibitor 5-iodotubercidin reduced activity by 200-fold [1]. This AK dependency creates an intrinsic cell-type selectivity filter not present in direct-acting Akt inhibitors like MK-2206 or GSK690693.

AK-Dependent Activation
Reported
>5000-fold reduced activity in AK-deficient cells
Cell-type selectivity context for prodrug
L1210 leukemia model; co-treatment validation
prodrug activation adenosine kinase drug resistance cell-type selectivity nucleoside analog

Phase 1/2 Oncology Clinical Trials

Triciribine phosphate (as PTX-200) has advanced to Phase 1/2 clinical trials in multiple oncology indications, including relapsed/refractory acute myeloid leukemia, platinum-resistant ovarian cancer, and HER2-negative breast cancer [1][2]. A Phase I/II study in advanced hematologic malignancies demonstrated that TCN-PM therapy was well tolerated and reduced phosphorylation of Akt and its substrate Bad, consistent with pathway inhibition and apoptosis induction [3]. While many Akt inhibitors (e.g., MK-2206, GSK690693) have also entered clinical trials, TCN-P's specific clinical positioning in ovarian and breast cancer combination regimens distinguishes it for translational research applications [1].

Clinical Trial Context
Context-dependent
Phase 1/2 trials in AML, ovarian, breast cancer (reported tolerability and pathway engagement)
Supports translational research endpoint context
RUO; not for therapeutic use. Data to verify.
clinical trials Phase 2 acute myeloid leukemia ovarian cancer breast cancer PTX-200

Application Scenarios for Triciribine Phosphate


In Vivo Studies with Sustained Akt Inhibition

Leveraging the unique pharmacokinetic profile of TCN-P—specifically its 18-23 hour half-life and RBC accumulation serving as a secondary depot [1]—this compound is optimally suited for chronic in vivo tumor models where daily intraperitoneal or intravenous dosing is impractical or introduces excessive handling stress. The sustained plasma levels reduce the need for continuous infusion pumps and enable more reproducible pharmacodynamic readouts.

Akt-Specific Signaling Without PI3K Confounding

For experiments designed to isolate Akt-specific downstream effects from broader PI3K pathway modulation, TCN-P is the preferred tool compound. Its demonstrated lack of inhibitory activity against PI3K and PDK1 ensures that observed phenotypes (e.g., apoptosis induction, cell cycle arrest) are attributable specifically to Akt inhibition rather than off-target suppression of upstream kinases.

Compensatory Resistance in Akt-Targeted Therapy

In studies examining adaptive resistance to Akt inhibition, TCN-P provides a critical comparator to agents like perifosine. The direct evidence that TCN-P does not induce compensatory MEK/ERK activation [2] makes it an essential control for distinguishing true Akt-inhibition resistance mechanisms from compound-specific off-target pathway activation.

Post-Transcriptional mRNA Stability Studies

For researchers investigating Akt isoform-specific regulation of mRNA stability—particularly for transcripts such as LDLR—TCN-P offers a distinct mechanistic advantage over transcriptional inducers like MK-2206. The evidence that TCN-P stabilizes LDLR mRNA rather than inducing its transcription [3] positions it as a unique chemical probe for dissecting post-transcriptional control mechanisms.

Application
Selection Property
Validation Focus
In vivo Akt pathway studies
Extended plasma exposure and RBC depot
Sustained target engagement models
Akt-specific signaling assays
Isoform inhibition without PI3K cross-reactivity
Downstream Akt substrate readouts
Adaptive resistance mechanistic studies
No MEK/ERK compensatory activation
MAPK pathway monitoring
mRNA stability regulation research
Post-transcriptional mechanism (mRNA stabilization)
LDLR mRNA half-life assays
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